REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=2[CH2:11]O)[CH2:3][CH2:2]1.S(Cl)([Cl:15])=O>ClCCl>[Cl:15][CH2:11][C:5]1[C:6]([F:10])=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]1[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C(=CC=C1)F)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.49 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography over silica
|
Type
|
WASH
|
Details
|
eluting with n-hexane:ethyl acetate (95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C=CC=C1F)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.4 mmol | |
AMOUNT: MASS | 3.41 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |